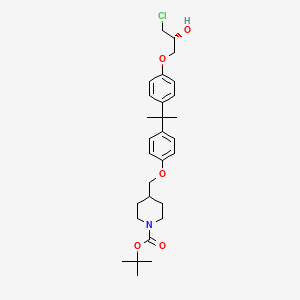
Ciprofloxacin-piperazinyl-N-sulfate-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin-piperazinyl-N-sulfate-d8 is a deuterated derivative of ciprofloxacin-piperazinyl-N-sulfate. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a tracer in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ciprofloxacin-piperazinyl-N-sulfate-d8 involves the incorporation of deuterium into the ciprofloxacin-piperazinyl-N-sulfate molecule. This process typically includes the following steps:
Starting Material: Ciprofloxacin is used as the starting material.
Deuteration: The hydrogen atoms in the piperazinyl and sulfate groups are replaced with deuterium through a series of chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ciprofloxacin are subjected to deuteration.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging: The final product is packaged under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Ciprofloxacin-piperazinyl-N-sulfate-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ciprofloxacin derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ciprofloxacin-piperazinyl-N-sulfate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the distribution and metabolism of ciprofloxacin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ciprofloxacin.
Industry: Applied in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Ciprofloxacin-piperazinyl-N-sulfate-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The deuterated form allows for detailed studies of these mechanisms due to its stability and traceability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Levofloxacin: A related compound with a broader spectrum of activity.
Uniqueness
Ciprofloxacin-piperazinyl-N-sulfate-d8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where detailed analysis of drug behavior is required .
Propriétés
Formule moléculaire |
C17H18FN3O6S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2 |
Clé InChI |
SDLYZOYQWKDWJG-SQUIKQQTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H] |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)

![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)


